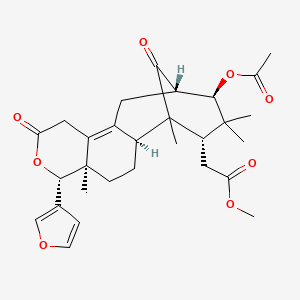

Fissinolide

Description

Structure

3D Structure

Properties

CAS No. |

11046-11-0 |

|---|---|

Molecular Formula |

C29H36O8 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |

InChI |

InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1 |

InChI Key |

YOTCKRFNSMJTGD-ZFZOQYKTSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3C(C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |

Canonical SMILES |

CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Fissinolide

Botanical Sources and Distribution of Fissinolide (B1237799)

The distribution of this compound is concentrated within several genera of the Meliaceae family, often referred to as the mahogany family. These plants are primarily found in tropical and subtropical regions of the Americas, Africa, and Asia.

Research has identified this compound in a variety of plant species. The compound was first discovered in the seeds of Guarea trichilioides. mdpi.com Subsequent studies have confirmed its presence in other species within the Guarea genus, such as Guarea guidona. ird.fr

The compound is also found in the genus Cedrela, known for its valuable timber. connectjournals.com Specifically, Cedrela fissilis has been identified as a source of this compound. connectjournals.comscielo.br Investigations into the chemical constituents of the Swietenia genus, or mahogany, have also led to the isolation of this compound from species like Swietenia macrophylla and Swietenia mahagoni. nih.gov

Furthermore, this compound has been isolated from mangrove species, particularly from the genus Xylocarpus. Studies on Xylocarpus moluccensis, a mangrove found in the Godavari estuary in India, have reported the presence of this compound along with other limonoids. nih.govnaturalproducts.net The African mahogany genus, Khaya, also produces this compound, with its isolation reported from Khaya grandifoliola. prota4u.orgtheferns.info

Table 1: Botanical Sources of this compound

| Genus | Species | Family | Reference(s) |

|---|---|---|---|

| Guarea | G. trichilioides, G. guidona | Meliaceae | mdpi.comird.fr |

| Cedrela | C. fissilis | Meliaceae | connectjournals.comscielo.brmdpi.com |

| Swietenia | S. macrophylla, S. mahagoni | Meliaceae | nih.gov |

| Xylocarpus | X. moluccensis | Meliaceae | nih.govnaturalproducts.net |

| Khaya | K. grandifoliola | Meliaceae | prota4u.orgtheferns.info |

This compound is not uniformly distributed throughout the plant; its concentration varies depending on the specific plant part. The highest yields of this compound are consistently reported from the seeds of various species. mdpi.comnih.gov For instance, it was initially isolated from the seeds of Guarea trichilioides and has since been found in the seeds of Cedrela fissilis, Xylocarpus moluccensis, and Khaya grandifoliola. mdpi.comird.frconnectjournals.comscielo.brnih.govprota4u.orgtheferns.info

Besides seeds, other parts of the plants have been found to contain this compound, although often in lower concentrations. The fruits of Cedrela fissilis have also been shown to yield the compound. connectjournals.comscielo.br While less common, the bark is another potential source, with studies on Guarea and Khaya species mentioning the investigation of bark extracts for various limonoids. ird.frprota4u.orggla.ac.uk

Table 2: Plant Parts Containing this compound

| Plant Part | Species Examples | Reference(s) |

|---|---|---|

| Seeds | Guarea trichilioides, Cedrela fissilis, Xylocarpus moluccensis, Khaya grandifoliola | mdpi.comird.frconnectjournals.comscielo.brnih.govprota4u.org |

| Fruits | Cedrela fissilis | connectjournals.comscielo.br |

| Bark | Guarea spp., Khaya grandifoliola | ird.frprota4u.orggla.ac.uk |

| Wood | Guarea guidona (mentioned alongside other compounds) | ird.fr |

Specific Genera and Species (e.g., Guarea, Cedrela, Swietenia, Xylocarpus)

Advanced Methodologies for this compound Isolation

The isolation and purification of this compound from its natural plant sources involve a multi-step process that combines various extraction and chromatographic techniques. The goal is to separate the target compound from a complex mixture of other secondary metabolites. nih.gov

Chromatography is essential for the purification of this compound from crude plant extracts. sinica.edu.twjackwestin.com A combination of different chromatographic methods is typically employed to achieve high purity.

Column Chromatography (CC): This is a fundamental technique used for the initial separation of compounds. mdpi.com Crude extracts are often subjected to column chromatography on a stationary phase like silica (B1680970) gel. ird.fr

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is frequently used. mdpi.com Semipreparative HPLC with reverse-phase (RP-18) columns is particularly effective in isolating this compound from complex fractions obtained after initial column chromatography. mdpi.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the separation process. mdpi.com It helps in identifying fractions containing the desired compound and assessing its purity. Preparative TLC (pTLC) can also be used for the final purification of small quantities of the compound. ird.fr

Other Techniques: Methods like Vacuum Liquid Chromatography (VLC) and size-exclusion chromatography using supports like Sephadex LH-20 are also utilized in the separation workflow to fractionate the extract before final purification steps. connectjournals.com

The initial step in isolating this compound is its extraction from the plant material. nih.govphiladelphia.edu.jodravyaorganic.com The choice of solvent and method is crucial for efficiently extracting limonoids while minimizing the co-extraction of undesirable compounds.

Maceration: A common method involves the maceration of dried and powdered plant material (e.g., seeds, bark) with various organic solvents. nih.govphiladelphia.edu.jo Solvents are chosen based on polarity, with common sequences including hexane (B92381) (non-polar), followed by dichloromethane (B109758) or chloroform (B151607) (intermediate polarity), and finally methanol (B129727) or ethanol (B145695) (polar). mdpi.comconnectjournals.com

Soxhlet Extraction: For more exhaustive extraction, Soxhlet apparatus can be used. ird.fr This continuous extraction method is efficient but uses heat, which might not be suitable for all thermolabile compounds.

Percolation: This method involves the slow passage of a solvent through a column packed with the plant material. ird.fr

Solvent Partitioning: After initial extraction, the crude extract is often subjected to liquid-liquid partitioning. For example, a methanol or ethanol extract might be diluted with water and then successively partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their differential solubility. mdpi.com

The resulting fractions from these extraction and partitioning steps are then concentrated and carried forward for chromatographic separation. mdpi.com

Structural Elucidation and Advanced Spectroscopic Analysis of Fissinolide

Evolution of Fissinolide (B1237799) Structural Assignment and Revisions

The structural elucidation of complex natural products like this compound is an iterative process, and its history reflects the advancements in spectroscopic methods. Initially isolated in 1966, the structure of this compound was a topic of discussion, particularly concerning the precise location of a key double bond within its fused ring system. hebmu.edu.cn

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of this compound was ultimately confirmed through the synergistic application of several advanced spectroscopic techniques. connectjournals.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Crystallography collectively provide a complete picture of the molecule's connectivity, molecular formula, functional groups, and three-dimensional arrangement. wisc.edunih.gov

NMR spectroscopy is the cornerstone for determining the complex carbon skeleton and relative stereochemistry of organic molecules like this compound.

1D NMR (¹H and ¹³C): One-dimensional ¹H and ¹³C NMR spectra provide the initial inventory of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum reveals signals for olefinic protons, protons adjacent to oxygen atoms, and multiple methyl groups. The ¹³C NMR spectrum confirms the presence of 36 carbon atoms, including carbonyls from ester and ketone groups, olefinic carbons, and numerous sp³-hybridized carbons composing the intricate ring structure. rsc.org

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within individual ring systems. carlroth.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) correlates each proton signal with its directly attached carbon, mapping out all C-H single bonds. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing together the entire structure by revealing long-range (2-3 bond) correlations between protons and carbons. This technique connects the individual spin systems identified by COSY, linking quaternary carbons, and confirming the placement of ester and other functional groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is essential for determining the relative stereochemistry at the numerous chiral centers within the molecule. rsc.orged.gov

The following table presents the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃. rsc.org

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 211.3 | - |

| 2 | 41.7 | 3.15 (ddd, 10.0, 4.6, 1.8) |

| 3 | 78.7 | 4.98 (dd, 8.7, 2.4) |

| 4 | 40.5 | - |

| 5 | 42.5 | 3.27 (d, 8.7) |

| 6 | 30.2 | 2.15 (m), 1.68 (m) |

| 7 | 174.4 | - |

| 8 | 134.9 | - |

| 9 | 48.7 | 3.23 (m) |

| 10 | 44.8 | - |

| 11 | 18.7 | 1.72 (m) |

| 12 | 38.2 | 2.05 (m), 1.85 (m) |

| 13 | 38.2 | - |

| 14 | 150.7 | - |

| 15 | 34.3 | 2.85 (d, 12.5), 2.75 (d, 12.5) |

| 17 | 78.7 | 5.12 (s) |

| 18 | 21.6 | 1.15 (s) |

| 19 | 14.5 | 1.09 (s) |

| 20 | 121.3 | - |

| 21 | 141.2 | 7.42 (t, 1.7) |

| 22 | 110.1 | 6.43 (dd, 1.5, 0.8) |

| 23 | 143.2 | 7.37 (brs) |

| 28 | 27.5 | 1.25 (s) |

| 29 | 20.8 | 1.05 (s) |

| 30 | 112.6 | 5.45 (s), 5.35 (s) |

| OMe | 53.0 | 3.73 (s) |

| OAc | 170.0, 21.2 | 2.15 (s) |

Data sourced from supplementary material of a 2018 study by Luo et al. in RSC Advances. rsc.org

HRMS is a powerful tool that provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its molecular formula. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis shows a sodium adduct ion [M+Na]⁺ at a mass-to-charge ratio (m/z) of 535.2305. This corresponds to a calculated molecular formula of C₂₉H₃₆O₈Na, confirming the neutral molecular formula as C₂₉H₃₆O₈. rsc.org

Further analysis using tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable structural information, helping to confirm the presence of key substructures like the furan (B31954) ring and the loss of groups such as acetate (B1210297) and methoxycarbonyl, further corroborating the structure elucidated by NMR.

Spectroscopic methods like IR and UV-Vis provide crucial information about the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key functional groups. These include strong stretching vibrations for the various carbonyl groups (C=O) of the ketone and esters, typically in the range of 1670-1740 cm⁻¹. Additionally, C-O stretching bands for the ester and ether linkages would be prominent. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores (light-absorbing parts) within the molecule. The α,β-unsaturated ketone system within the A-ring of this compound constitutes a chromophore that would produce a characteristic absorption maximum (λmax) in the UV region, providing further evidence for this structural feature. scielo.br

While NMR spectroscopy can define relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure and conformation of a molecule in the solid state. wikipedia.orgrsc.org This technique involves diffracting X-rays off a high-quality crystal of the compound. The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise position of every atom can be determined. For complex, polycyclic natural products like limonoids, X-ray analysis provides the ultimate, unambiguous proof of structure, including the absolute configuration at all stereocenters, resolving any ambiguities that may remain after extensive spectroscopic analysis. hebmu.edu.cn

Biosynthetic Pathways of Fissinolide

Proposed Biogenetic Derivations within Limonoid Metabolism

The biosynthesis of all limonoids, including fissinolide (B1237799), begins with the universal precursors of terpenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) pathway. scispace.com These five-carbon units are sequentially condensed to form farnesyl diphosphate (FPP) and ultimately the C30 acyclic precursor, squalene (B77637). scispace.com Cyclization of squalene, mediated by the enzyme squalene epoxidase and subsequently oxidosqualene cyclase (OSC), produces a tetracyclic triterpene scaffold, such as euphol (B7945317) or tirucallol. gla.ac.uk This triterpenoid (B12794562) core then undergoes a series of extensive oxidative modifications and rearrangements to yield a protolimonoid, the first committed intermediate in the limonoid pathway.

This compound is understood to be a key intermediate within the mexicanolide (B239390) biosynthetic pathway. It is structurally defined as the 3β-acetate derivative of the alcohol formed from the reduction of mexicanolide. gla.ac.uk Research has positioned this compound as a pivotal biogenetic precursor for a variety of more complex mexicanolide- and grandifotane-type limonoids, such as the swietemicrolides. rsc.orgrsc.orgresearchgate.net This role as a metabolic hub highlights its importance in generating structural diversity within this class of natural products.

Identification of Precursor Molecules and Intermediates

The journey from primary metabolism to this compound involves a cascade of intermediate molecules. While the early-stage precursors are common to all triterpenoids, specific intermediates define the path to mexicanolide-type limonoids.

General Precursors:

Squalene: The C30 acyclic hydrocarbon that serves as the universal precursor to triterpenoids. scispace.com

2,3-Oxidosqualene: Formed by the epoxidation of squalene, it is the substrate for cyclization into the tetracyclic framework. frontiersin.org

Protolimonoid: A class of tetracyclic triterpenes that have undergone initial modifications, representing the entry point into the diverse limonoid pathways.

Specific Precursors and Downstream Intermediates:

Mexicanolide: A closely related limonoid that, upon reduction and subsequent acetylation, yields this compound. gla.ac.uk This suggests that the direct precursor to this compound is the corresponding 3β-alcohol.

This compound as an Intermediate: this compound itself is a crucial branching point, serving as the direct precursor to other complex limonoids. Plausible biosynthetic schemes propose that this compound undergoes a series of transformations to yield compounds like swietemicrolides A, B, C, and D. rsc.orgrsc.org This conversion proceeds through several proposed, transient intermediates resulting from oxidative and rearrangement reactions. rsc.org

Key Enzymatic Transformations and Molecular Rearrangements in this compound Biosynthesis

The conversion of the initial triterpenoid scaffold into this compound and its subsequent derivatives is governed by a suite of specific enzymes that catalyze highly controlled oxidative and rearrangement reactions.

Oxidative transformations are fundamental to creating the characteristic features of limonoids. In the proposed biosynthetic pathways originating from this compound, several key oxidative steps have been identified:

Hydroxylation: This is a primary modification. For instance, the conversion of this compound to downstream products is proposed to involve hydroxylation at the C-11 position, a reaction likely catalyzed by a monooxygenase enzyme. rsc.org Further hydroxylation at other positions, such as C-2 or C-6, can also occur, leading to different structural variants. rsc.org

Dihydroxylation: The introduction of two adjacent hydroxyl groups across a double bond is another proposed oxidative step in the modification of this compound derivatives. rsc.org

Epoxidation: The formation of an epoxide ring from a double bond is a common reaction in terpenoid biosynthesis, often catalyzed by cytochrome P450 enzymes. mdpi.com While not a terminal feature of this compound itself, it is a key reaction in the broader limonoid pathway.

These oxidative steps are typically mediated by large enzyme families, including cytochrome P450s (CYP450s) and other oxygenases, which are responsible for introducing functional groups that facilitate subsequent cyclizations and rearrangements. frontiersin.orgpolimi.it

The structural complexity of limonoids derived from this compound is achieved through sophisticated molecular rearrangements and the formation of new ring systems.

Intramolecular Hemiacetal Formation: A key proposed transformation in the biosynthesis of swietemicrolides from a this compound-derived intermediate involves an intramolecular nucleophilic addition. Specifically, a hydroxyl group at C-8 attacks the ketonic carbonyl at C-1, resulting in the formation of a stable 1,8-hemiacetal linkage and a new heterocyclic ring. rsc.orgrsc.org

Baeyer-Villiger Oxidation: In the proposed pathway to grandifotane-type scaffolds from this compound, an enzyme-catalyzed Baeyer-Villiger oxidation is suggested. rsc.org This reaction would form an ester bridge between C-1 and C-10, initiating the unique tricyclodecane ring system seen in compounds like swietemicrolide C. rsc.org

Wagner-Meerwein Rearrangement: Following the Baeyer-Villiger oxidation, a subsequent Wagner-Meerwein rearrangement is proposed to finalize the grandifotane skeleton. rsc.org Such rearrangements, involving the migration of alkyl or hydride groups, are classic transformations in terpene biosynthesis, often proceeding through carbocationic intermediates.

Oxidative Processes

Genetic and Molecular Aspects of this compound Biosynthesis

While detailed biosynthetic pathways have been proposed based on isolated structures, the specific genes and enzymes responsible for this compound biosynthesis remain largely uncharacterized. The genetic basis for the production of most complex limonoids is still an active area of research. frontiersin.org

Studies on other limonoid-producing plants, such as those in the Citrus genus, have begun to identify candidate genes through transcriptomic analysis. frontiersin.orgnih.gov These studies highlight the roles of oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and various transferases in the limonoid pathway. frontiersin.orgnih.gov Furthermore, transcription factors, such as those from the MYB family, have been implicated in the regulation of these biosynthetic genes. scispace.com

For this compound specifically, it is presumed that a unique combination of such genes is expressed in producing organisms like Carapa fissilis and Swietenia species. gla.ac.ukrsc.org The elucidation of this genetic toolkit would require modern molecular techniques, including genome sequencing and functional genomics, to identify and validate the specific enzymes that catalyze each step of the biosynthetic cascade from the primary triterpenoid precursor to this compound and its derivatives.

Synthetic Methodologies and Chemical Modifications of Fissinolide

Strategies for the Total Synthesis of Fissinolide (B1237799) Core Structures

The total synthesis of complex natural products like this compound is a significant undertaking that serves to confirm structural assignments and provides a route to produce rare compounds and their analogues for biological study. researchgate.net While a dedicated total synthesis for this compound itself is not extensively documented, strategies developed for the closely related mexicanolide (B239390) family provide a blueprint for constructing the characteristic bicyclo[3.3.1]nonane core. researchgate.net

Control of stereochemistry is paramount in the synthesis of polycyclic natural products. nih.govwiley.com Stereoselectivity refers to the preferential formation of one stereoisomer over another, which is critical in constructing molecules with multiple chiral centers like this compound. msu.edu In the synthesis of related mexicanolides, enantioselective approaches have been employed to ensure the correct absolute stereochemistry of the final product.

A key strategy involves the use of a ketal-Claisen rearrangement to establish the initial stereocenters. researchgate.net Further stereocontrol can be achieved through substrate-controlled reactions, where the existing chirality in the molecule directs the stereochemical outcome of subsequent transformations. For instance, the formation of the bridged A ring in related limonoids has been accomplished via a highly diastereoselective intramolecular Michael addition, where the existing ring structure dictates the facial selectivity of the attack. researchgate.net Such methods, which rely on the stereospecific SN2 displacement of activated alcohols or the opening of epoxides, are fundamental in assembling the complex, stereochemically dense framework of the this compound core. nih.gov

Synthetic strategies can be broadly categorized as linear or convergent. chemistnotes.com A linear synthesis assembles a target molecule in a stepwise fashion from a single starting material. sathyabama.ac.in In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined at a later stage. fiveable.mewikipedia.org

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step assembly from a single branch. A → B → C → D. sathyabama.ac.in | Independent synthesis of fragments followed by coupling. (A → B) + (C → D) → E. wikipedia.org |

| Efficiency | Overall yield drops significantly with each step. uniurb.it | Generally higher overall yields. chemistnotes.comwikipedia.org |

| Complexity | Simpler to plan for less complex structures. fiveable.me | Preferred for complex molecules; allows for parallel work. fiveable.me |

| Flexibility | An early error can jeopardize the entire synthesis. fiveable.me | Late-stage failures are less costly; allows for optimization of fragment synthesis independently. |

Stereoselective Approaches in this compound Synthesis

Partial Synthesis and Semi-Synthetic Derivatization of this compound

Partial synthesis, which uses a readily available natural product as a starting material, is a powerful tool for producing analogues of more complex or less abundant compounds. youtube.com This semi-synthetic approach allows chemists to modify a core structure to create a library of related compounds for pharmacological evaluation, potentially improving properties like solubility or activity. researchgate.netafjbs.com

Work on mexicanolide, the parent compound of this compound, has demonstrated the feasibility of this approach. journals.co.za For instance, mexicanolide has been prepared via partial synthesis from simpler trimethylsteroid-type limonoids. journals.co.za Such strategies are invaluable for generating derivatives that may not be accessible from natural sources.

The targeted introduction of new functional groups at specific positions is a key aspect of semi-synthesis. pressbooks.pub This often involves leveraging the inherent reactivity of the starting molecule or using directing groups to control regioselectivity. nih.govrsc.org

A notable example in the limonoid family is the introduction of a 30α-acetoxy-group, a feature found in many complex limonoids, into the mexicanolide framework. This was achieved through selenium dioxide oxidation of a mexicanolide derivative. journals.co.za To achieve the desired regioselectivity, the more reactive C(15) position was first deactivated by reducing the D-ring lactone to a lactol, which was then protected. With the C(15) position blocked, selenium dioxide selectively oxidized the C(30) position, which could then be acetylated. journals.co.za This demonstrates how existing functionality can be manipulated to direct the introduction of new groups to specific sites.

Modifying the existing functional groups within the this compound structure is another common strategy for creating analogs. researchgate.net These transformations can alter the molecule's chemical properties and biological activity.

An example of this is the selective reduction of the D-ring lactone in mexicanolide to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL). journals.co.za This transformation not only changes the functionality of the D-ring but also serves a strategic purpose by deactivating the adjacent C(15) position towards oxidation, thereby enabling selective functionalization at other sites, such as C(30), as previously mentioned. journals.co.za Similarly, other moieties, such as ketone or ester groups, can be targeted for reduction, oxidation, or hydrolysis to generate a diverse range of analogs from a single natural product precursor. researchgate.net

Table 2: Examples of Semi-Synthetic Modifications on Limonoid Cores

| Starting Material | Reagent(s) | Moiety Transformed | New Functional Group/Moiety | Reference |

|---|

Structure Activity Relationship Sar Studies of Fissinolide and Its Analogs

Correlating Specific Structural Features with In Vitro Biological Activities

SAR studies on fissinolide (B1237799) and other mexicanolide-type limonoids from the Khaya genus have provided valuable insights by correlating specific structural features with their observed in vitro biological activities, such as antiplasmodial and cytotoxic effects. This compound itself, isolated from Khaya senegalensis, has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum uq.edu.au.

Comparative studies of naturally occurring analogs show that minor structural modifications can lead to significant changes in potency. For instance, 2-hydroxythis compound exhibits a more potent antimicrobial activity against Micrococcus luteus (Minimum Inhibitory Concentration, MIC = 12.5 µg/mL) compared to 2-Hydroxy-3-O-isobutyrylproceranolide (MIC = 50 µg/mL), suggesting that the nature of the substituent at the C-3 position influences activity nih.gov.

Cytotoxicity against human cancer cell lines is another key area of investigation. While many limonoids show weak or moderate cytotoxicity, specific substitutions can enhance this activity nih.govresearchgate.net. For example, certain khaysenelides with an isomerized furan (B31954) ring (a hydroxybutenolide moiety) showed potent cytotoxicities against MDA-MB-231 and HepG2 human cancer cell lines, with IC50 values as low as 6.02 µM nih.gov. In a study of limonoids from Khaya ivorensis, only 3-O-methylbutyrylseneganolide A, seneganolide (B1153071) A, and 1,3-dideacetylkhivorin showed cytotoxicity against select cell lines, with IC50 values between 21.1 and 39.5 μM chemrxiv.org. This indicates that the type and position of acyl groups are critical determinants of cytotoxic potential.

| Compound | Biological Activity | Assay / Cell Line | Result (IC50 / MIC) | Reference |

|---|---|---|---|---|

| This compound | Antiplasmodial | P. falciparum (chloroquine-resistant) | Active | uq.edu.au |

| 2-Hydroxythis compound | Antimicrobial | Micrococcus luteus | 12.5 µg/mL (MIC) | nih.gov |

| 2-Hydroxy-3-O-isobutyrylproceranolide | Antimicrobial | Micrococcus luteus | 50 µg/mL (MIC) | nih.gov |

| Khayanthone | Antiplasmodial | P. falciparum (Dd2-B2) | 1.32 µg/mL | core.ac.uk |

| Senegalenine A-C | Antimicrobial | Gram-negative bacteria | < 40 µg/mL (MIC) | nih.gov |

| Khaysenelide G | Cytotoxicity | MDA-MB-231 | 6.02 µM | nih.gov |

| Khaysenelide G | Cytotoxicity | HepG2 | 8.98 µM | nih.gov |

| 3-O-methylbutyrylseneganolide A | Cytotoxicity | HL-60 | 21.1 µM | chemrxiv.org |

Identification of Pharmacophore Elements and Key Structural Determinants for Molecular Interaction

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target nih.gov. For this compound and related mexicanolide (B239390) limonoids, a definitive pharmacophore model has not been explicitly published; however, key structural determinants can be inferred from the available SAR data. These features constitute the essential scaffold for biological activity.

Key pharmacophoric features likely include:

The Furan Ring: The β-substituted furan ring attached at C-17 is a hallmark of most Meliaceae limonoids and is widely considered crucial for their bioactivities rsc.org. Modifications or isomerization of this ring, as seen in certain khaysenelides, can significantly alter potency nih.gov.

Oxygenation Pattern on the A- and B-Rings: The presence, type, and stereochemistry of oxygen-containing functional groups (e.g., hydroxyl, acetoxy, and keto groups) on the A and B rings are critical. For example, the activity of 2-hydroxythis compound highlights the role of hydroxylation at the C-2 position nih.gov. The nature of ester groups at C-3 and C-7 also modulates activity, as different acyl groups lead to varying levels of cytotoxicity and antiplasmodial effects core.ac.ukchemrxiv.org.

The C-8/C-30 Bridge: A distinctive feature of mexicanolides is the ether bridge between C-8 and C-30, which creates a unique structural conformation that influences how the molecule presents its functional groups for interaction with a biological target mdpi.commdpi.comnih.gov.

The Epoxide Ring: Many active limonoids, including this compound, possess an epoxide ring, typically at the C-14/C-15 position. This electrophilic group is a potential site for covalent interaction with nucleophilic residues in target proteins, although its precise role in non-covalent interactions is also significant for defining the molecule's shape and electronic properties.

Together, these elements—the furan ring, the specific pattern of polar functional groups on the core scaffold, and the defined stereochemistry—form the basis of the this compound pharmacophore.

Rational Design and Synthesis of this compound Analogs for Mechanistic Probing

Strategies for the rational design of limonoid analogs include:

Simplification of the Scaffold: One approach involves synthesizing simplified or "degraded" versions of the limonoid core to determine the minimal structural requirements for activity. For instance, a simple synthetic route to degraded limonoid analogs was developed to create new antibacterial scaffolds against Staphylococcus aureus, with results showing that acetylated derivatives were the most active nih.gov. This suggests that specific functional groups, rather than the entire complex scaffold, can be sufficient for certain activities.

Synthesis of Core Ring Systems: To understand the contribution of different parts of the molecule, chemists have focused on synthesizing key structural motifs. A flexible synthetic route to the BCD ring system of seco-D-ring limonoids was developed to explore SAR around the Hsp90 co-chaperone enzyme p23 uq.edu.au. This work identified a skeletal fragment that was equipotent to the complex natural product gedunin (B191287), demonstrating that less complex structures can retain significant biological activity uq.edu.au.

Divergent Synthesis for SAR Libraries: A more ambitious strategy is the development of a divergent synthetic route that allows for the creation of a large library of related but distinct analogs. Recently, a divergent route was reported for the total synthesis of 52 different ring C-seco limonoids, providing a powerful platform for detailed SAR studies that would otherwise be impossible chemrxiv.org. Such an approach applied to the mexicanolide scaffold of this compound would involve developing a flexible synthesis for the core and then systematically varying key functional groups—such as the furan ring substituents, the acyl groups on the A-ring, and the oxidation state of various carbons—to precisely map their roles in biological activity.

These examples show that although this compound itself has not been the subject of extensive synthetic programs, the tools of modern organic synthesis are being applied to related limonoids to unlock their therapeutic potential and understand their complex mechanisms of action.

Computational Chemistry Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools to investigate SAR, predict the activity of new compounds, and understand molecular interactions at an atomic level researchgate.netmdpi.com. These methods are particularly valuable for complex natural products like this compound, where synthesis can be challenging.

In Vitro and Mechanistic Biological Investigations of Fissinolide

Cellular Mechanism of Action Studies of Fissinolide (B1237799)

Understanding how this compound interacts with and influences cellular functions is a primary focus of research. These investigations aim to pinpoint the specific molecular interactions and subsequent cellular events that occur in the presence of this compound.

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of any bioactive compound. pharmafeatures.comdrughunter.com For this compound, this process is ongoing, with research pointing towards several potential protein targets. Target-based drug discovery focuses on identifying these key molecules, which are often enzymes or receptors involved in disease processes. pharmafeatures.com Techniques such as affinity chromatography and proteomic profiling are instrumental in identifying the direct binding partners of small molecules like this compound. drughunter.comnih.gov While direct binding targets for this compound are still under comprehensive investigation, studies on related limonoids and plant extracts containing this compound provide initial clues. The process of target identification is essential for optimizing a drug's activity and understanding its potential effects. pharmafeatures.com

Once a compound interacts with its molecular target, it can trigger a cascade of events within the cell, known as a signal transduction pathway. savemyexams.com These pathways are complex networks that relay signals from the cell surface to the interior, ultimately leading to a specific cellular response. savemyexams.com Disruptions in these pathways can lead to various diseases, and many therapeutic agents work by modulating these signaling cascades. fiveable.me

This compound's influence on cellular pathways is an active area of research. Signal transduction can be initiated by the binding of a ligand to a receptor, which then activates a series of intracellular molecules, including second messengers and protein kinases. savemyexams.com It is hypothesized that this compound may interfere with specific signaling pathways, although the precise pathways affected are yet to be fully delineated. The modulation of these pathways can affect a wide range of cellular processes, including cell growth, proliferation, and metabolism.

The journey of a drug within a cell involves traversing and interacting with various subcellular compartments. The localization of a compound can provide significant insights into its mechanism of action. nih.govfrontiersin.orgscienceopen.com For instance, a compound that accumulates in the mitochondria may affect cellular respiration, while one that localizes to the nucleus could influence gene expression. nih.gov

The interaction of this compound with subcellular components is an area that warrants further investigation. The chemical properties of this compound will dictate its ability to cross cellular membranes and accumulate in specific organelles. savemyexams.com For example, non-polar, hydrophobic molecules can more readily diffuse across the phospholipid bilayer of cell membranes to interact with intracellular receptors. savemyexams.com Determining the subcellular localization of this compound, whether in the cytoplasm, nucleus, endoplasmic reticulum, or other organelles, is a key step in understanding its cellular effects. nih.govfrontiersin.orgscienceopen.com

Effects on Cellular Pathways and Processes (e.g., Signal Transduction, Metabolic Pathways, Cell Cycle Modulation)

Enzyme Inhibition and Modulation Studies by this compound

A significant aspect of this compound's biological activity appears to be its ability to inhibit or modulate the function of specific enzymes. unesc.netingentaconnect.com Enzyme inhibitors are molecules that interfere with the catalytic activity of enzymes, thereby reducing the rate of the biochemical reactions they catalyze. ms-editions.cl

Research has identified several potential enzyme targets for this compound and related compounds.

α-Glucosidase: this compound has been investigated for its potential to inhibit α-glucosidase. unesc.netscielo.br This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to control postprandial blood glucose levels. mdpi.comudesc.br Extracts from Cedrela fissilis, a known source of this compound, have demonstrated α-glucosidase inhibitory activity. grafiati.comresearchgate.netscielo.brsynnovis.co.uk

Adenine Phosphoribosyltransferase (APRT): This enzyme is part of the purine (B94841) salvage pathway. wikipedia.org Extracts from Cedrela fissilis were among those screened for inhibitory activity against Leishmania tarentolae APRT, suggesting that compounds within the extract, potentially including this compound, may target this enzyme. ingentaconnect.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov While many natural products are studied for COX-2 inhibition, direct evidence of this compound's activity against this enzyme is still being established. COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme. nih.govoamjms.eu

Understanding the kinetics of enzyme inhibition provides deeper insight into the mechanism of action. Enzyme kinetics studies measure reaction rates and how they are affected by varying conditions, such as substrate and inhibitor concentrations.

The inhibitory mechanism of a compound can be competitive, non-competitive, or uncompetitive. ms-editions.cl For example, a study on bavachalcone, another natural product, found it to be a mixed competitive and non-competitive inhibitor of α-glucosidase. mdpi.com Kinetic studies on this compound's inhibition of its target enzymes would be necessary to determine its specific mode of action, including its binding affinity (Ki) and the type of inhibition it exerts. Such studies are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Data on α-Glucosidase Inhibition

The following table summarizes the 50% inhibitory concentration (IC50) values for various extracts and compounds against α-glucosidase, providing context for the potential activity of this compound.

| Substance | IC50 Value (µg/mL) | Reference |

| Ethyl Acetate (B1210297) Extract (Penicillium citrinum Xt6) | 37.39 | |

| Methanol (B129727) Fraction (Penicillium citrinum Xt6) | 60.01 | |

| n-Hexane Fraction (Penicillium citrinum Xt6) | 75.45 | |

| Acarbose (standard) | 124.39 | |

| Crude Extract (EBF) (Myrcia hatschbachii) | 3.21 | scielo.br |

| Ethyl Acetate Fraction (FFA) (Myrcia hatschbachii) | 1.14 | scielo.br |

| Acarbose (standard) | 193.65 | scielo.br |

| Bavachalcone | 15.35 | mdpi.com |

| Acarbose (standard) | 2770 | mdpi.com |

| Quercetin | 6.65 µM | udesc.br |

| Kaempferol | 38.79 µM | udesc.br |

| Calycosin-7-O-glucoside | 563.40 µM | udesc.br |

Identification of Specific Enzyme Targets (e.g., α-Glucosidase, APRT, COX-2)

Biological Activities in Controlled Model Systems (e.g., Cell Lines, In Vitro Assays)

This compound, a mexicanolide-type limonoid, has been the subject of various in vitro studies to determine its biological activities and potential mechanisms of action. These investigations in controlled model systems have explored its effects on cancer cell lines, its role in inflammatory processes, and its activity against microorganisms.

This compound has demonstrated selective antiproliferative and cytotoxic effects against several human cancer cell lines. Research indicates that its activity varies depending on the cell line. For instance, this compound displayed moderate cytotoxicity against the HT-29 human leukemia cell line with a half-maximal inhibitory concentration (IC50) of 135.12 µM. rsc.org In contrast, its effect on the HepG2 human hepatic carcinoma cell line was poor, with an IC50 value greater than 300 µM. rsc.org Importantly, the compound was found to be nontoxic to normal human fibroblast (CCD-18Co) cells, showing an IC50 of 327.5 µM, which suggests a selective action against cancer cells. rsc.org This selective antiproliferative profile against leukemia, prostate, breast, and colon cancer cell lines suggests that this compound could serve as a foundational compound for the development of new anticancer agents. rsc.org

Beyond cancer cell lines, the cytotoxic potential of this compound has been evaluated against pathogenic protozoa. It has shown moderate in vitro activity against the chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, with a reported IC50 value of 48 ± 3 µM. rsc.org It was also active against the promastigotes of Leishmania major, the causative agent of leishmaniasis, with an IC50 of 69 ± 13 µM. rsc.org

Below is a summary of the cytotoxic activity of this compound against various cell lines.

| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| HT-29 | Human Leukemia | Homo sapiens | 135.12 | rsc.org |

| HepG2 | Human Hepatic Carcinoma | Homo sapiens | >300 | rsc.org |

| CCD-18Co | Normal Fibroblast | Homo sapiens | 327.5 | rsc.org |

| Plasmodium falciparum (chloroquine-resistant) | Protozoan Parasite | Plasmodium falciparum | 48 ± 3 | rsc.org |

| Leishmania major (promastigotes) | Protozoan Parasite | Leishmania major | 69 ± 13 | rsc.org |

While direct studies on the anti-inflammatory mechanisms of isolated this compound in cellular models are limited, evidence from extracts of plants containing this compound suggests potential activity. Bark extracts from Khaya senegalensis, a known source of this compound, have demonstrated anti-inflammatory properties in animal models. prota4u.org Limonoids as a class are recognized for their anti-inflammatory effects. researchgate.netresearchgate.net

A key pathway in inflammation is regulated by the nuclear factor-kappa B (NF-κB), a transcription factor that controls genes involved in the immune and inflammatory response. scbt.comnih.gov The activation of NF-κB is a hallmark of many inflammatory conditions. nih.gov Some limonoids, such as limonin, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. researchgate.net Although not yet demonstrated specifically for this compound, it is plausible that its anti-inflammatory action could be mediated through the modulation of critical inflammatory signaling pathways like NF-κB. Further research using cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, is needed to elucidate the precise molecular targets of this compound in the inflammatory cascade. nih.govnih.gov

This compound has shown notable activity against certain microorganisms, particularly fungi. In vitro assays demonstrated that this compound, also identified as 3β-acetoxymexicanolide, possesses high antifungal activity against Puccinia arachidis, a plant pathogen that causes groundnut rust. researchgate.net The compound was responsible for an 80–95% reduction in the number of rust pustules on treated leaflets. researchgate.net Furthermore, this compound has been reported to have molluscicidal properties, indicating a broader spectrum of activity against invertebrate pests. prota4u.org

The precise biochemical mechanisms through which this compound exerts its antimicrobial effects have not been fully elucidated. General antimicrobial mechanisms can include the disruption of cell membrane integrity, inhibition of cell wall synthesis, or interference with essential metabolic pathways. nih.govnih.govdergipark.org.tr However, specific studies to determine whether this compound acts through any of these mechanisms against bacteria or fungi are currently lacking in the reviewed literature.

The immunomodulatory potential of this compound has not been extensively investigated at the cellular level. However, the broader class of limonoids, to which this compound belongs, is known to possess immunomodulatory activities. researchgate.net For example, the limonoid gedunin (B191287) has been reported to have an immunomodulatory effect. researchgate.net These effects are often characterized by the modulation of immune cell functions, such as the activity of T-cells and B-cells, and the production of cytokines. nih.govfrontiersin.org Given the activities of related compounds, this compound may have the potential to influence immune responses. However, dedicated studies are required to investigate the specific effects of this compound on immune cell populations, their activation status, and the secretion of immune mediators in controlled in vitro systems.

Advanced Analytical and Bioanalytical Methods for Fissinolide Research

Quantitative Analysis of Fissinolide (B1237799) in Complex Biological and Plant Matricesflowinjection.comnorthumbria.ac.uk

Quantitative analysis is fundamental to understanding the behavior of this compound in biological systems and its concentration in plant sources. jgtps.comnih.gov The primary challenge lies in accurately measuring the analyte in complex matrices like plasma, urine, or crude plant extracts, which contain numerous potentially interfering substances. nih.goveijppr.com Bioanalytical method validation is essential to ensure that the chosen technique is reliable and reproducible for its intended purpose. jgtps.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the quantitative determination of compounds in complex biological matrices due to its exceptional sensitivity, specificity, and high throughput. nih.goveijppr.comchromatographyonline.com This technique combines the powerful separation capabilities of HPLC with the precise detection and quantification abilities of mass spectrometry. irb.hrmeasurlabs.com

The process typically involves a sample preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove the majority of matrix components. nih.gov The prepared sample is then injected into the HPLC system, where this compound is separated from other co-extracted compounds on a chromatographic column, often a reversed-phase C18 column. researchgate.netmdpi.com The separated analyte then enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for limonoids. fortunejournals.com For quantification, the tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. irb.hrnih.gov This transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification even at very low concentrations. nih.gov The method's performance, including linearity, accuracy, precision, and matrix effects, must be thoroughly validated according to regulatory guidelines. nih.govmdpi.com

| Parameter | Typical Specification for Limonoid Analysis | Purpose |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides rapid and high-resolution separation of analytes from matrix components. cuni.cz |

| Column | Reversed-phase (e.g., C18, 1.7-2.6 µm particle size) | Separates compounds based on hydrophobicity; suitable for many secondary metabolites like limonoids. researchgate.net |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol (B129727) with 0.1% formic acid | Formic acid aids in the ionization of the analyte for MS detection. fortunejournals.com A gradient elution is used to effectively separate multiple components in a complex sample. fortunejournals.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | ESI is a soft ionization technique suitable for moderately polar and thermally labile molecules like this compound. fortunejournals.com |

| Mass Spectrometer | Triple Quadrupole (QqQ) | The gold standard for quantitative analysis, allowing for highly selective and sensitive MRM experiments. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard. irb.hr |

While this compound itself is a non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for profiling the volatile and semi-volatile organic compounds (VOCs) present in the source plant material. chemrxiv.orgnih.gov This analysis provides a "chemical fingerprint" of the plant, which is useful for chemotaxonomy and for understanding the broader metabolic context in which this compound is produced. chemrxiv.orgmdpi.com

In this method, volatile compounds are typically extracted from the plant matrix using techniques like headspace sampling or solvent extraction with a non-polar solvent. mdpi.com The extract is then injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the GC column. mdpi.com As each compound elutes from the column, it is ionized (commonly by electron impact, EI), and the mass spectrometer analyzes the resulting fragments. chemrxiv.org The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for the identification of compounds by comparison to spectral libraries like NIST. mdpi.com GC-MS can identify a wide range of volatile metabolites, including terpenes, fatty acids, alcohols, and ketones, which constitute a significant portion of the plant's metabolome. nih.govmdpi.com

| Volatile Compound Class | Examples Found in this compound-Producing Plant Genera | Significance |

| Monoterpenoids | Limonene, Pinene, Linalool | Contribute to the characteristic aroma of the plant; possess various biological activities. |

| Sesquiterpenoids | Caryophyllene, Humulene, Germacrene D | Often involved in plant defense mechanisms and signaling. |

| Fatty Acid Derivatives | Hexanal, Nonanal, Methyl hexadecanoate | Products of lipid metabolism; can have antimicrobial properties. mdpi.com |

| Aromatic Compounds | Phenol, Benzaldehyde | Derived from various biosynthetic pathways, including the shikimate pathway. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification

Metabolomic Profiling of this compound and Related Limonoids in Biological Systemsnorthumbria.ac.uk

Metabolomics aims to provide a comprehensive, untargeted snapshot of all the small-molecule metabolites within a biological system. silantes.com For this compound research, metabolomic profiling is used to identify and quantify a wide array of related limonoids and other metabolites in plant extracts or biological samples. nih.gov This approach helps to discover novel compounds, understand biosynthetic pathways, and identify biomarkers related to a plant's developmental stage or response to stimuli. nih.govmdpi.com

High-resolution mass spectrometry (HRMS), particularly when coupled with UPLC systems (UPLC-HRMS), is the primary technology for metabolomics. thermofisher.com Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide extremely high mass accuracy and resolution, allowing for the confident assignment of elemental formulas to detected ions. thermofisher.comuclouvain.be The data generated is vast and complex, requiring advanced bioinformatics tools for processing, feature detection, and statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences between sample groups. nih.govmdpi.com This powerful technique can reveal the intricate network of limonoids present alongside this compound in its natural source. nih.gov

| Analytical Platform | Key Advantages for Limonoid Profiling | Example Limonoids Identified in Swietenia Genus |

| UPLC-Q-TOF MS | High mass accuracy (<5 ppm), good dynamic range, and ability to acquire MS/MS data for structural clues. uclouvain.be | Swietenine, Swietenolide, Mahonin. nih.gov |

| UPLC-Orbitrap MS | Very high resolution (>100,000), excellent mass accuracy, and MSn fragmentation capabilities for detailed structural elucidation. thermofisher.com | 2-hydroxy-3-O-isobutyrylproceranolide, 6-dihydroxythis compound. nih.govscispace.com |

| ¹H-NMR Spectroscopy | Non-destructive, highly reproducible, and provides quantitative information on major metabolites without chromatographic separation. mdpi.com | Can identify major classes of compounds like sugars, amino acids, and organic acids, providing metabolic context. mdpi.com |

Structural Confirmation of this compound and its Metabolites from Diverse Sourcesbattelle.orgflowinjection.comjgtps.comnih.gov

The definitive identification of this compound or any newly discovered metabolite requires unambiguous structural confirmation. mdpi.com This is typically achieved through a combination of powerful spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. news-medical.netbbk.ac.uk A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is used to piece together the molecular skeleton.

¹H NMR provides information about the number and chemical environment of protons.

¹³C NMR reveals the number and type of carbon atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. mdpi.com

While NMR provides the connectivity of the atoms, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure, including the relative and sometimes absolute stereochemistry. news-medical.netwikipedia.org This technique requires the compound to be crystallized, after which it is bombarded with X-rays. wikipedia.org The way the X-rays are diffracted by the crystal lattice allows for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined. wikipedia.orgup.ac.za The combination of NMR and X-ray crystallography offers a comprehensive and definitive confirmation of a compound's structure. nih.govcreative-biostructure.com

| Technique | Information Provided for Structural Elucidation | Advantages & Limitations |

| NMR Spectroscopy | Atomic connectivity (C-H framework), relative stereochemistry, functional group identification. mdpi.com | Advantages: Provides data on the molecule in its solution state; non-destructive. news-medical.netLimitations: Requires relatively pure sample (>mg); can be difficult to resolve highly complex structures without complementary data. bbk.ac.uk |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. wikipedia.orgup.ac.za | Advantages: Provides unambiguous, high-resolution structural data. creative-biostructure.comLimitations: Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in a crystal lattice. news-medical.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for determining the elemental formula. | Advantages: Requires very small amounts of sample; provides the molecular formula. Limitations: Does not provide information on atomic connectivity or stereochemistry. |

Chemical Ecology and Broader Biological Role of Fissinolide

Role in Plant Defense Mechanisms (e.g., Antifeedant Activity)

Fissinolide (B1237799), a mexicanolide-type limonoid, plays a significant role in the chemical defense strategies of the plants that produce it, primarily those in the Meliaceae family. connectjournals.comhebmu.edu.cn Like many other limonoids, its most well-documented biological activity is its function as an antifeedant against various insect herbivores. connectjournals.commdpi.commdpi.com This deterrent effect is a crucial component of the plant's constitutive defense, reducing the likelihood and severity of damage from herbivory. nih.gov

Plants synthesize a vast array of secondary metabolites, such as terpenoids, phenolics, and alkaloids, which are not essential for primary metabolic processes but are vital for survival and interaction with the environment. interesjournals.org this compound falls into the category of terpenoids, specifically tetranortriterpenoids, which are known for their potent biological activities. connectjournals.commdpi.com The production of these compounds is an evolutionary adaptation that helps plants protect themselves from a wide range of threats, including insects and pathogens. nih.gov

Research has demonstrated the antifeedant properties of this compound against several insect species. For instance, studies on the castor semilooper, Achaea janata, and the tobacco caterpillar, Spodoptera litura, have shown that this compound exhibits significant antifeedant activity, although it is less potent than the well-known limonoid, azadirachtin. mdpi.comresearchgate.net In one study, this compound showed an antifeedant index (AI) value of 76.46 against A. janata and 61.69 against S. litura. mdpi.com The antifeedant activity of limonoids is often dose-dependent, with higher concentrations leading to greater deterrence. researchgate.net

The structural characteristics of this compound and related limonoids are key to their defensive function. The presence and type of oxygenated functional groups can significantly influence their antifeedant potency. mdpi.com This suggests that even minor structural modifications can alter the effectiveness of these defensive compounds.

Detailed Research Findings on Antifeedant Activity:

| Compound | Test Insect | Activity | Observations |

| This compound | Achaea janata (Castor semilooper) | Antifeedant | AI value of 76.46, lower than azadirachtin. mdpi.com |

| This compound | Spodoptera litura (Tobacco caterpillar) | Antifeedant | AI value of 61.69, lower than azadirachtin. mdpi.com |

| This compound | Spodoptera littoralis (Boisd.) | Antifeedant | Active at various concentrations. mdpi.comresearchgate.net |

| Khayalactol | Spodoptera littoralis | Antifeedant | Strong activity at 1000 µg/ml (83.8% antifeedant percentage). researchgate.net |

| 1-O-acetylkhayanolide A | Spodoptera littoralis | Antifeedant | Active at a low concentration of 100 µg/ml. researchgate.net |

| 2-hydroxyseneganolide | Spodoptera littoralis | Antifeedant | High activity at 200, 300, and 500 µg/ml. researchgate.net |

| Swietenine | Spodoptera frugiperda | Antifeedant | DC50 value of 2.49 mg/L. mdpi.commdpi.com |

Interspecies Interactions and Allelopathic Effects within Ecosystems

The chemical compounds produced by plants, including this compound, not only defend against herbivores but also mediate a complex web of interactions with other organisms in their ecosystem. biorxiv.orgunipi.ituniversiteitleiden.nl These interactions can range from competition to synergism and are fundamental in shaping community structure. unipi.ituzh.ch this compound and other limonoids can influence neighboring plants through allelopathy and affect microorganisms in the soil, thereby playing a broader role in the chemical ecology of their environment. researchgate.netnih.gov

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.govagriculturejournals.cz These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. nih.govpjoes.com Limonoids, including those found in the Meliaceae family, have been investigated for their allelopathic potential. researchgate.net Research suggests that these compounds could be involved in the ecological interactions between plant species, potentially giving the producing plant a competitive advantage. researchgate.netmdpi.com The release of such compounds into the soil can inhibit the growth of competing plant species, influencing plant community composition and succession. nih.govmdpi.com

While direct studies on the specific allelopathic effects of pure this compound are limited, the general phytotoxic activity of limonoids from the Meliaceae and Rutaceae families is recognized. researchgate.net These compounds can affect various physiological processes in other plants, such as seed germination and seedling growth. agriculturejournals.czpjoes.commdpi.com For example, some limonoids have demonstrated phytotoxic activity comparable to commercial herbicides, indicating their potential as natural agents in weed management. researchgate.net

Beyond plant-plant interactions, secondary metabolites like this compound can also influence the microbial communities in the rhizosphere. The composition of the soil microbiome can have profound effects on plant health and nutrient cycling. While the specific impact of this compound on soil microbes is an area requiring more research, the established antimicrobial properties of some limonoids suggest a potential role in structuring these microbial communities. mdpi.com The interplay between plants and their associated microbes is a critical aspect of ecosystem function, and chemical mediators like this compound are likely key players in these complex relationships. universiteitleiden.nlresearchgate.net

Ecological Significance of Limonoid Distribution in Plant Families

The distribution of limonoids, including this compound, is not random across the plant kingdom; they are predominantly found in a few plant families, most notably the Meliaceae (mahogany family) and the Rutaceae (citrus family). mdpi.compnas.orgresearchgate.netnih.gov This specific distribution has significant ecological and evolutionary implications. The presence of these complex tetranortriterpenoids is a key chemotaxonomic marker for these families and reflects a shared evolutionary history of developing sophisticated chemical defenses. researchgate.net

The Meliaceae family, to which the genera Cedrela and Khaya (known producers of this compound) belong, is particularly renowned for its production of a vast diversity of structurally complex limonoids. connectjournals.comhebmu.edu.cnmdpi.com This chemical diversity is thought to be a result of an evolutionary arms race with herbivores. As insects evolve mechanisms to tolerate or detoxify certain compounds, plants evolve new and more complex chemicals to maintain their defense. nih.gov The structural variety of limonoids within the Meliaceae, from simple to highly rearranged skeletons like that of azadirachtin, is a testament to this ongoing co-evolutionary process. pnas.org

In the Rutaceae family, limonoids are also important secondary metabolites, contributing to the characteristic bitterness of citrus fruits. pnas.orgresearchgate.net While the structural variations of limonoids in Rutaceae are generally less complex than those in Meliaceae, they still play a crucial role in defense against insects and pathogens. researchgate.netnih.gov

The ecological significance of this distribution lies in the competitive advantage these compounds confer. By producing a suite of bioactive limonoids, plants of the Meliaceae and Rutaceae families can deter a broad spectrum of herbivores and inhibit the growth of competing plants and pathogenic microbes. researchgate.netresearchgate.net This chemical defense strategy has allowed these plant families to thrive in diverse ecosystems, particularly in tropical and subtropical regions where pest and pathogen pressure is high. mdpi.com The concentration and type of limonoids can vary between different plant parts (seeds, leaves, bark) and can change with the developmental stage of the plant, reflecting a finely tuned allocation of defensive resources. scielo.br

The study of limonoid distribution and their ecological roles provides valuable insights into chemical ecology, plant-insect coevolution, and the potential for developing natural, biodegradable pesticides. hebmu.edu.cnpnas.org

Future Research Directions and Challenges in Fissinolide Studies

Elucidation of Remaining Biosynthetic Intermediates and Enzymes in Fissinolide (B1237799) Pathways

While the general biosynthetic pathway of limonoids, including this compound, is thought to originate from the cyclization of squalene (B77637), the specific enzymatic steps and intermediate compounds leading to the formation of this compound are not fully understood. up.ac.zanih.gov A proposed pathway suggests that costunolide, a germacrene sesquiterpene lactone, could be a precursor, undergoing epoxidation and hydroxylation to form more complex structures. up.ac.za However, the precise enzymes catalyzing these transformations in the various plant species that produce this compound, such as those from the Khaya and Cedrela genera, remain to be identified and characterized. up.ac.zagla.ac.uk Future research should focus on identifying and functionally characterizing the cytochrome P450 monooxygenases, acyltransferases, and other enzymes involved in the intricate oxidative and rearrangement reactions that construct the unique this compound scaffold. nih.gov The use of modern genetic and biochemical techniques, such as gene silencing, heterologous expression, and in vitro enzyme assays, will be crucial in piecing together the complete biosynthetic puzzle. nih.gov A deeper understanding of this pathway could enable the biotechnological production of this compound and its derivatives, offering a sustainable alternative to extraction from natural sources.

Development of Novel and More Efficient Synthetic Routes to this compound and its Complex Analogs

The complex, highly oxygenated, and stereochemically rich structure of this compound presents a formidable challenge to synthetic chemists. researchgate.net While some progress has been made in the synthesis of related limonoids, the total synthesis of this compound itself remains a significant hurdle. researchgate.netdntb.gov.ua Future efforts should be directed towards the development of novel and more efficient synthetic strategies. This could involve the exploration of innovative cascade reactions, the application of organocatalysis, and the use of biomimetic approaches that mimic the proposed biosynthetic pathway. researchgate.net

A key challenge lies in the stereoselective construction of the multiple chiral centers and the formation of the fused ring systems characteristic of the mexicanolide (B239390) group to which this compound belongs. researchgate.net The development of convergent synthetic routes, where complex fragments are synthesized separately and then joined, could offer a more efficient path to the final molecule. researchgate.net Furthermore, the synthesis of a diverse library of this compound analogs with modifications at various positions will be essential for comprehensive structure-activity relationship (SAR) studies. These analogs will be invaluable for identifying the key structural features responsible for the biological activities of this compound and for optimizing its therapeutic properties. dntb.gov.ua

Exploration of Undiscovered Mechanistic Pathways in Biological Systems

This compound has been reported to exhibit a range of biological activities, including antiplasmodial and antileishmanial effects. rsc.orgscribd.com However, the precise molecular mechanisms underlying these activities are largely unknown. Future research should aim to identify the specific cellular targets and signaling pathways that are modulated by this compound. For instance, in the context of its antiplasmodial activity against Plasmodium falciparum, it is crucial to determine whether this compound acts on known antimalarial drug targets or if it possesses a novel mechanism of action. rsc.orgscribd.com

Investigating its effects on various cellular processes such as protein synthesis, DNA replication, and membrane integrity in pathogens could provide valuable insights. Techniques like chemical proteomics could be employed to identify the direct protein binding partners of this compound, thereby revealing its molecular targets. rsc.org Furthermore, given that some limonoids have been shown to inhibit the CERT-mediated transport of ceramides, it would be pertinent to investigate if this compound shares this mechanism, which has implications for cancer therapy. researchgate.net Unraveling these mechanistic pathways will not only enhance our understanding of this compound's biological effects but also guide the rational design of more potent and selective analogs.

Advanced Computational Modeling and Artificial Intelligence Applications for this compound Research

Computational modeling and artificial intelligence (AI) are poised to revolutionize natural product research, and their application to this compound studies holds immense promise. ontosight.ainih.gov Molecular docking simulations can be used to predict the binding affinity of this compound and its analogs to potential biological targets, helping to prioritize compounds for experimental testing and providing insights into their mechanism of action. ed.govresearchgate.net For example, docking studies could explore the interaction of this compound with key enzymes in Plasmodium falciparum or with proteins involved in cancer cell proliferation. ed.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov These models, powered by machine learning algorithms, can predict the activity of virtual compounds, thereby accelerating the discovery of more potent analogs. nih.gov AI can also be employed to analyze large datasets from high-throughput screening and -omics studies to identify novel biological activities and mechanistic pathways associated with this compound. nih.govmdpi.com The integration of computational and experimental approaches will undoubtedly streamline and enhance the efficiency of this compound research. nih.govmedinstitute.comnih.govplos.org

Integration of Multi-Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics, Metabolomics)

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics technologies. frontlinegenomics.comazolifesciences.com Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can reveal the genes and signaling pathways that are transcriptionally regulated by this compound treatment. nih.govnih.gov For instance, treating cancer cells or parasites with this compound and analyzing the resulting changes in gene expression can provide clues about its mechanism of action. frontlinegenomics.com

Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications induced by this compound, offering a more direct link to cellular function. frontlinegenomics.comnih.gov Metabolomics, which profiles the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of a biological system in response to this compound. nih.govnih.gov By analyzing how this compound perturbs metabolic pathways, researchers can gain insights into its bioactivity. nih.gov The integrated analysis of data from these different "omics" platforms will provide a holistic view of the cellular response to this compound, facilitating the identification of its molecular targets and mechanisms of action, and potentially uncovering new therapeutic applications. azolifesciences.comnih.govnih.govmdpi.com

Q & A

Q. What guidelines should govern the ethical use of animal models in this compound toxicity studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

- Pre-register study protocols (e.g., OSF, preclinicaltrials.eu ).

- Include sample size justifications, randomization, and blinding.

- Report humane endpoints and euthanasia criteria explicitly .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.